4-Amino-N-{2-[(phenylcarbamoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
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Overview
Description
4-Amino-N-{2-[(phenylcarbamoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound features an oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-{2-[(phenylcarbamoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide typically involves the reaction of 4-amino-1,2,5-oxadiazole-3-carboxylic acid with phenyl isocyanate in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or toluene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-{2-[(phenylcarbamoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxadiazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
4-Amino-N-{2-[(phenylcarbamoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-Amino-N-{2-[(phenylcarbamoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anti-inflammatory properties may be due to the inhibition of cyclooxygenase enzymes, while its anticancer effects could result from the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-benzyl-1,2,5-oxadiazole-3-carboxamide
- 4-Amino-3-ethyl-1H-pyrazole-5-carboxamide
- 3-(Aminomethyl)-N-(2-amino-2-oxoethyl)-1,2,4-oxadiazole-5-carboxamide
Uniqueness
4-Amino-N-{2-[(phenylcarbamoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide is unique due to its specific structural features, such as the phenylcarbamoyl group and the oxadiazole ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-amino-N-[2-(phenylcarbamoylamino)ethyl]-1,2,5-oxadiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O3/c13-10-9(17-21-18-10)11(19)14-6-7-15-12(20)16-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,13,18)(H,14,19)(H2,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCADGRBHCFCJJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCNC(=O)C2=NON=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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